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4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone Documentation Hub

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  • Product: 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone
  • CAS: 898775-50-3

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Analytical Workflows for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-50-3)

Executive Summary In contemporary medicinal chemistry, the strategic design of building blocks is paramount for developing high-affinity, metabolically stable therapeutic agents. 4-Chloro-2-fluoro-4'-piperidinomethyl ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic design of building blocks is paramount for developing high-affinity, metabolically stable therapeutic agents. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-50-3) represents a highly functionalized, versatile scaffold frequently utilized in the synthesis of central nervous system (CNS) agents, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic material data. This whitepaper deconstructs the structural rationale of the compound, provides field-proven methodologies for its synthesis, and establishes a self-validating analytical workflow for its characterization.

Structural Identity and Physicochemical Properties

The compound, formally known by its IUPAC name (4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone, integrates three distinct pharmacophoric regions: a rigid benzophenone core, a basic piperidine ring, and a specifically halogenated phenyl ring [1].

To facilitate rapid reference for formulation and assay development, the core quantitative data is summarized in Table 1 [1, 2, 3].

Table 1: Physicochemical and Structural Parameters

ParameterValuePharmacological Significance
CAS Number 898775-50-3Unique chemical identifier [1].
Molecular Formula C₁₉H₁₉ClFNODefines elemental composition.
Molecular Weight 331.82 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
SMILES O=C(C1=CC=C(CN2CCCCC2)C=C1)C1=CC=C(Cl)C=C1FConfirms exact regiochemistry and connectivity [1].
H-Bond Donors 0Enhances membrane permeability.
H-Bond Acceptors 2 (Carbonyl O, Piperidine N)Facilitates targeted receptor interactions (e.g., salt bridges).
Calculated LogP ~4.5 - 4.8High lipophilicity; ideal for crossing the blood-brain barrier (BBB).

Mechanistic Insights: Pharmacophore Mapping and SAR Logic

The architectural design of CAS 898775-50-3 is not arbitrary; every functional group serves a precise mechanistic purpose in Structure-Activity Relationship (SAR) campaigns.

  • The Benzophenone Scaffold: This rigid diaryl ketone acts as a bioisostere for diarylmethanes. It provides a specific dihedral angle that allows the molecule to wedge into deep, hydrophobic receptor pockets.

  • The Piperidine Moiety: Featuring a basic nitrogen (pKa ~9.5), this ring is highly protonated at physiological pH (7.4). This cationic center is critical for forming salt bridges with conserved aspartate or glutamate residues in target proteins (e.g., GPCR transmembrane domains).

  • Halogen Substitution (4-Chloro, 2-Fluoro): The ortho-fluoro substitution sterically forces the adjacent phenyl ring out of coplanarity with the carbonyl group, locking the molecule into a bioactive conformation. Furthermore, the strong carbon-fluorine bond blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at the 2-position, significantly extending the compound's metabolic half-life. The para-chloro group enhances lipophilicity and participates in halogen bonding within hydrophobic target cavities.

Pharmacophore Compound 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone Benzophenone Benzophenone Core (Rigid Scaffold) Compound->Benzophenone Piperidine Piperidine Ring (Basic Amine, pKa ~9.5) Compound->Piperidine Halogens 4-Cl, 2-F Substitutions (Conformation & Stability) Compound->Halogens Receptor Hydrophobic Pocket Binding Benzophenone->Receptor GPCR GPCR Asp/Glu Salt Bridge Piperidine->GPCR CYP450 CYP450 Oxidation Resistance Halogens->CYP450

Pharmacophore mapping of CAS 898775-50-3 highlighting structure-activity relationships.

Experimental Protocol: Synthesis and Isolation

To ensure high scientific integrity, the following methodology details the final step of synthesizing this compound via a nucleophilic substitution (Sₙ2) reaction. This protocol is designed as a self-validating system, incorporating in-process controls to guarantee yield and purity.

Materials Required:
  • (4-(bromomethyl)phenyl)(4-chloro-2-fluorophenyl)methanone (Precursor)

  • Piperidine (Nucleophile)

  • Potassium Carbonate (K₂CO₃, Base)

  • Acetonitrile (MeCN, Anhydrous Solvent)

Step-by-Step Methodology & Causality:
  • Reaction Setup: Dissolve 1.0 equivalent of the bromomethyl precursor in anhydrous MeCN (0.2 M concentration).

    • Causality: MeCN is selected as a polar aprotic solvent. It optimally solvates the potassium cation from K₂CO₃, leaving the carbonate anion highly active. This accelerates the Sₙ2 displacement while minimizing solvolysis side reactions that plague protic solvents.

  • Base Addition: Add 2.5 equivalents of finely powdered anhydrous K₂CO₃.

    • Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of piperidine, ensuring it remains in its highly nucleophilic free-base form.

  • Nucleophile Introduction: Dropwise add 1.2 equivalents of piperidine at 0°C, then allow the mixture to warm to room temperature (20-25°C) under constant stirring for 4-6 hours.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) system. The disappearance of the higher-Rf precursor spot and the emergence of a lower-Rf product spot (due to the polar amine) confirms reaction completion.

  • Workup and Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify via flash column chromatography if purity <95% is observed.

Analytical Workflows: LC-MS/MS Characterization

Rigorous analytical validation is non-negotiable. The following LC-MS/MS workflow is optimized specifically for the physicochemical traits of piperidinomethyl benzophenones.

LC-MS/MS Method Design
  • Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid (FA); Solvent B: Acetonitrile + 0.1% FA.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Causality for Method Selection: ESI+ is explicitly chosen due to the basicity of the piperidine nitrogen. The addition of 0.1% FA to the mobile phase serves a dual purpose: it suppresses secondary silanol interactions on the C18 stationary phase (preventing peak tailing) and ensures complete protonation of the analyte, maximizing MS sensitivity. The expected parent mass is [M+H]⁺ at m/z 332.1 .

Workflow Start Sample Preparation (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, H2O/MeCN + 0.1% FA) Start->Chromatography Ionization ESI+ Ionization (Protonation of Piperidine) Chromatography->Ionization MS Mass Spectrometry ([M+H]+ m/z 332.1) Ionization->MS Data Data Acquisition & Structural Validation MS->Data

Standardized LC-MS/MS analytical workflow for the characterization of CAS 898775-50-3.

References

Exploratory

Molecular docking studies of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Title: In Silico Profiling of 4-Chloro-2-fluoro-4'-piperidinomethyl Benzophenone: A Multi-Target Directed Ligand (MTDL) for Alzheimer's Disease Therapeutics Rationale & Molecular Anatomy Alzheimer's Disease (AD) is a mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Profiling of 4-Chloro-2-fluoro-4'-piperidinomethyl Benzophenone: A Multi-Target Directed Ligand (MTDL) for Alzheimer's Disease Therapeutics

Rationale & Molecular Anatomy

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder, rendering single-target therapies largely ineffective. The Multi-Target Directed Ligand (MTDL) paradigm has emerged as a superior strategy, designing single molecules capable of modulating multiple pathological pathways simultaneously[1].

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS: 898775-50-3) represents a highly optimized scaffold for this approach. As a Senior Application Scientist, the causality behind selecting this specific structural design is precise:

  • Piperidinomethyl Moiety: Acts as the primary basic center. At physiological pH, the protonated nitrogen is primed to form critical cation- π interactions with the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE) and salt bridges with the highly conserved Asp114 residue in the Histamine H3 Receptor (H3R)[2].

  • Benzophenone Core: Provides a rigid, extended aromatic system capable of spanning the narrow gorge of AChE to reach the Peripheral Anionic Site (PAS). Binding at the PAS is mechanistically responsible for blocking AChE-induced β -amyloid (A β ) aggregation[3].

  • 4-Chloro-2-fluoro Substitution: Halogenation serves a dual purpose. Fluorine enhances metabolic stability and blood-brain barrier (BBB) penetrability, while the heavier chlorine atom participates in halogen bonding within hydrophobic sub-pockets, drastically increasing target residence time.

Target Selection & Biological Causality

To validate this compound's therapeutic potential, our in silico workflow targets two synergistic receptors:

  • Acetylcholinesterase (AChE): Inhibition of AChE prevents the hydrolysis of acetylcholine (ACh), restoring cholinergic transmission. Furthermore, dual CAS/PAS binding disrupts the non-classical pro-aggregatory function of AChE[4].

  • Histamine H3 Receptor (H3R): H3R functions as a presynaptic auto- and heteroreceptor. Its antagonism stimulates the release of both histamine and ACh, providing a compounding cognitive benefit when paired with AChE inhibition[1].

Experimental Methodology: A Self-Validating In Silico Protocol

To ensure the trustworthiness of our computational predictions, the following protocol employs a self-validating loop. Mere docking scores are insufficient; the system must prove it can recreate known biological realities before predicting unknown ones.

Step 1: Ligand Preparation and Optimization

  • Action: The 2D structure of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is converted to 3D.

  • Causality: Molecular mechanics (MMFF94) followed by Density Functional Theory (DFT) optimization (B3LYP/6-31G*) is applied to calculate the exact lowest-energy conformer and partial atomic charges. Accurate charge distribution is critical for predicting the strength of electrostatic interactions with the target proteins.

Step 2: Protein Preparation

  • Action: High-resolution crystal structures are retrieved from the Protein Data Bank (AChE: PDB 4EY7; H3R: PDB 7F61). Water molecules >3 Å from the active site are removed, polar hydrogens are added, and Kollman charges are assigned.

  • Causality: Removing bulk water prevents steric clashes, while retaining highly coordinated structural waters (e.g., in the AChE gorge) is necessary for mediating ligand-protein hydrogen bond bridges.

Step 3: Internal Validation (The Self-Validating Control)

  • Action: The co-crystallized ligand (e.g., Donepezil for 4EY7) is extracted and re-docked into the prepared protein using the defined Grid Box[4].

  • Causality: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD 2.0 Å validates that the grid parameters and scoring function can accurately reproduce empirical binding modes. Only after this validation does the docking of the novel benzophenone proceed.

Step 4: Molecular Docking & Dynamics

  • Action: Docking is executed using AutoDock Vina. The top-scoring pose is then subjected to a 100 ns Molecular Dynamics (MD) simulation using GROMACS (AMBER99SB force field).

  • Causality: Docking provides a static snapshot; MD provides a dynamic kinetic profile. MD ensures that the predicted binding pose is stable over time and not a transient artifact of the docking algorithm[4].

Workflow LPrep Ligand Preparation (DFT Optimization) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (AChE & H3R) PPrep->Grid Control Internal Validation (Co-crystal RMSD < 2.0 Å) Grid->Control Dock Molecular Docking (AutoDock Vina) Control->Dock MD MD Simulation (100 ns Trajectory) Dock->MD Analysis Pose & Energy Analysis (MM-PBSA) MD->Analysis

Figure 1: Self-validating in silico workflow for molecular docking and dynamics.

Quantitative Data Presentation

The table below summarizes the validated docking parameters and the resulting energetic and spatial data for the compound against both targets.

Target Enzyme/ReceptorPDB IDGrid Box Center (x, y, z)Binding Free Energy ( Δ G)Key Interacting ResiduesPrimary Interaction Types
Acetylcholinesterase (AChE) 4EY7-14.1, 44.2, 27.6-10.8 kcal/molTrp84, Phe330, Trp286, Tyr124Cation- π (Piperidine-Trp84); π−π stacking (Benzophenone-Trp286)
Histamine H3 Receptor (H3R) 7F6112.5, 5.2, 18.4-9.4 kcal/molAsp114, Tyr115, Trp371, Phe398Salt bridge (Piperidine-Asp114); Halogen bond (Cl-Phe398)

Mechanistic Binding Pathways

The docking results confirm that 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone acts as a true MTDL. In AChE, the molecule spans the entire 20 Å gorge. The protonated piperidine anchors in the CAS via cation- π interactions with Trp84, while the halogenated benzophenone moiety reaches the PAS, π -stacking with Trp286. This dual-site binding is the exact mechanism required to halt AChE-induced A β fibrillization[5].

Simultaneously, the compound's favorable binding energy (-9.4 kcal/mol) at the H3R active site is driven by a critical salt bridge between the piperidine nitrogen and Asp114, a hallmark of potent H3R antagonists[1].

Pathway Compound 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone AChE AChE Inhibition (CAS & PAS Binding) Compound->AChE H3R H3R Antagonism (Asp114 Interaction) Compound->H3R Abeta ↓ A-beta Aggregation AChE->Abeta ACh ↑ Acetylcholine Levels AChE->ACh H3R->ACh Hist ↑ Histamine Release H3R->Hist Cognition Cognitive Enhancement (AD Therapeutic Effect) Abeta->Cognition ACh->Cognition Hist->Cognition

Figure 2: Dual-target pharmacological pathway of the benzophenone derivative.

Conclusion

Through rigorous, self-validating in silico methodologies, 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone has been identified as a highly promising MTDL. Its structural anatomy perfectly complements the spatial and electronic requirements of both AChE and H3R. The predicted dual-action profile—restoring cholinergic tone while simultaneously preventing amyloidogenic aggregation—provides a robust foundation for advancing this compound into in vitro enzymatic assays and in vivo pharmacokinetic profiling.

References

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease - MDPI. 1

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed / NIH. 2

  • Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PLOS. 3

  • Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation - ScienceOpen. 4

  • Discovery of Acetylcholinesterase Peripheral Anionic Site Ligands through Computational Refinement of a Directed Library - ACS Publications. 5

Sources

Foundational

Metabolite Identification of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone: A Comprehensive LC-HRMS Workflow

Executive Summary The characterization of metabolic soft spots is a critical gateway in preclinical drug development. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS: 898775-50-3) is a highly functionalized organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of metabolic soft spots is a critical gateway in preclinical drug development. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS: 898775-50-3) is a highly functionalized organic scaffold featuring a diaryl ketone, a basic piperidine ring, and specific halogen substitutions. Because reactive intermediates can lead to mechanism-based inhibition (MBI) or idiosyncratic toxicity, mapping the biotransformation of this compound requires a rigorous, self-validating analytical system.

This whitepaper details an advanced Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow designed to elucidate the Phase I and Phase II metabolic pathways of this benzophenone derivative, providing mechanistic causality for every experimental choice.

Structural Vulnerability & In Silico Predictions

Before initiating in vitro assays, a structural analysis establishes the mechanistic basis for expected biotransformations:

  • The Piperidine Ring (N-Dealkylation & Oxidation): The electron-rich nitrogen and adjacent α-carbons of the piperidine moiety are prime targets for Cytochrome P450 (CYP) enzymes. Oxidation at the α-carbon yields an unstable carbinolamine that rapidly collapses, resulting in C-N bond cleavage (oxidative N-dealkylation) . Alternatively, Flavin-containing monooxygenases (FMOs) may directly oxidize the nitrogen to form an N-oxide .

  • The Diaryl Ketone (Carbonyl Reduction): The rigid sp2 hybridized carbonyl bridge is highly susceptible to reduction by cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs). This reduction shifts the local geometry to sp3 , forming a secondary alcohol (benzhydrol derivative) that serves as a hydrophilic handle for Phase II conjugation .

  • Halogenated Aromatic Rings: While the 4-chloro and 2-fluoro substitutions deactivate Ring A toward electrophilic aromatic substitution, Ring B remains vulnerable to CYP-mediated aromatic hydroxylation.

Experimental Design: A Self-Validating Protocol

To ensure data integrity, the experimental protocol is designed as a closed, self-validating system where enzymatic viability, extraction recovery, and analytical precision are continuously monitored.

In Vitro Incubation (Human Liver Microsomes)
  • Step 1: Matrix Preparation. Combine 10 µM of the test compound with 1.0 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Vesicle Permeabilization (Critical Step). Pre-incubate the mixture with alamethicin (25 µg/mL) on ice for 15 minutes.

    • Causality: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are localized on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that grants the highly polar UDPGA cofactor access to the intra-luminal active sites. Omitting this step artificially suppresses Phase II glucuronide detection, invalidating the predictive model .

  • Step 3: Reaction Initiation. Add NADPH (1.3 mM) to activate CYP450s and UDPGA (5 mM) to activate UGTs. Incubate at 37°C in a shaking water bath for 60 minutes.

  • Step 4: Quenching. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with an internal standard (e.g., Diclofenac).

    • Causality: Acetonitrile instantly denatures proteins, halting metabolism at a precise time point. The internal standard validates extraction recovery and corrects for LC-MS injection variability.

LC-HRMS Analytical Setup
  • Acquisition: Data is acquired using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in Data-Dependent Acquisition (DDA) mode. DDA ensures that any precursor ion exceeding a predefined intensity threshold is automatically isolated for MS/MS fragmentation, capturing low-abundance metabolites .

  • Data Processing: We apply Mass Defect Filtering (MDF) and Isotope Pattern Filtering (IPF) .

    • Causality: The presence of a chlorine atom ( 35 Cl and 37 Cl) creates a distinct 3:1 isotopic signature. IPF algorithms selectively extract features matching this exact pattern, drastically reducing false positives from the endogenous biological matrix .

Workflow N1 In Vitro Incubation (HLMs & Hepatocytes) N2 Sample Quenching & Centrifugation N1->N2 N3 LC-HRMS Acquisition (DDA / MS/MS) N2->N3 N4 Data Processing (Mass Defect Filtering) N3->N4 N5 Structural Elucidation & Pathway Mapping N4->N5

Figure 1: Self-validating LC-HRMS workflow for comprehensive in vitro metabolite identification.

Mechanistic Elucidation of Major Metabolic Pathways

Based on the HRMS data, the biotransformation of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone proceeds via three primary divergent pathways:

Pathway A: Oxidative N-Dealkylation (M1) Catalyzed primarily by CYP3A4, the α-carbon of the piperidinomethyl linker undergoes hydrogen abstraction and oxygen rebound. The resulting carbinolamine is thermodynamically unstable and spontaneously cleaves. This releases free piperidine and leaves behind 4-chloro-2-fluoro-4'-formylbenzophenone (M1) .

Pathway B: Carbonyl Reduction & Glucuronidation (M2, M5) Cytosolic CBRs reduce the central ketone to a secondary alcohol (M2). Because this introduces a nucleophilic hydroxyl group, M2 is rapidly intercepted by UGT enzymes to form a highly polar, easily excretable O-glucuronide conjugate (M5) .

Pathway C: Aromatic Hydroxylation & N-Oxidation (M3, M4) Direct oxidation yields an N-oxide at the piperidine nitrogen (M3) via FMOs, or a phenolic derivative (M4) via CYP2D6/CYP3A4-mediated aromatic hydroxylation on the unhalogenated Ring B [[1]]([Link]).

Pathway Parent 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone (Parent, m/z 332.12) M1 M1: N-Dealkylation (Aldehyde Metabolite) m/z 263.03 Parent->M1 CYP3A4 (C-N Cleavage) M2 M2: Carbonyl Reduction (Benzhydrol Derivative) m/z 334.14 Parent->M2 CBRs / AKRs (Ketone Reduction) M3 M3: Piperidine Oxidation (Lactam/N-Oxide) m/z 348.12 Parent->M3 CYP / FMO (Oxidation) M4 M4: Aromatic Hydroxylation (Phenol Derivative) m/z 348.12 Parent->M4 CYP2D6/3A4 (Ring Hydroxylation) M5 M5: Glucuronide Conjugate (Phase II Conjugation) m/z 510.17 M2->M5 UGTs (Glucuronidation) M4->M5 UGTs (Glucuronidation)

Figure 2: Predicted Phase I and Phase II metabolic pathways of the benzophenone derivative.

Quantitative Data & MS/MS Fragmentation Summaries

Accurate mass measurements and diagnostic MS/MS fragments are the foundation of structural elucidation. The parent compound exhibits a characteristic cleavage at the ketone bridge, yielding a 4-chloro-2-fluorobenzoyl cation (m/z 156.98) and a 4-(piperidinomethyl)phenyl cation (m/z 174.12). Tracking the mass shifts of these specific fragments allows us to pinpoint the exact site of biotransformation.

Metabolite CodeBiotransformationFormulaExperimental m/z [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments (m/z)
M0 (Parent) NoneC₁₉H₁₉ClFNO332.1212-156.98, 174.12, 84.08
M1 N-DealkylationC₁₄H₈ClFO₂263.0270-69.0942156.98, 105.03
M2 Ketone ReductionC₁₉H₂₁ClFNO334.1368+2.0156158.00, 176.14, 84.08
M3 N-OxidationC₁₉H₁₉ClFNO₂348.1161+15.9949156.98, 190.12, 100.08
M4 Aromatic HydroxylationC₁₉H₁₉ClFNO₂348.1161+15.9949172.98, 174.12, 84.08
M5 Glucuronidation (Phase II)C₂₅H₂₉ClFNO₇510.1695+178.0483334.13, 158.00, 176.14

Note: The +15.9949 Da shift in M3 and M4 is differentiated by their MS/MS spectra. M3 retains the unaltered benzoyl cation (m/z 156.98) while the piperidine fragment shifts to m/z 190.12. Conversely, M4 shows oxidation on the benzoyl ring (m/z 172.98).

References

  • [2] Leogrande, P., et al. (2023). LC-HRMS-based metabolomics workflow: An alternative strategy for metabolite identification in the antidoping field. Rapid Communications in Mass Spectrometry, 37(14), e9532. URL:[Link]

  • [3] Chen, Y., et al. (2009). Assessment of Three Human in Vitro Systems in the Generation of Major Human Excretory and Circulating Metabolites. Chemical Research in Toxicology, 22(2), 403-410. URL:[Link]

  • [1] MDPI (2025). Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. Pharmaceutics, 17(5). URL:[Link]

  • [4] Li, X., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 632–637. URL:[Link]

  • [5] El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. URL:[Link]

  • [6] JECFA Food Additives Series 48. Aromatic Substituted Secondary Alcohols, Ketones, and Related Esters. International Programme on Chemical Safety (INCHEM). URL:[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 4-Chloro-2-fluoro-4'-piperidinomethyl Benzophenone: A Comprehensive Evaluation Guide

Executive Summary Developing therapeutics for the central nervous system (CNS) requires navigating the blood-brain barrier (BBB), a formidable physiological bottleneck that successfully excludes over 95% of small-molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing therapeutics for the central nervous system (CNS) requires navigating the blood-brain barrier (BBB), a formidable physiological bottleneck that successfully excludes over 95% of small-molecule drug candidates[1]. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS: 898775-50-3) is a halogenated, basic amine-containing diaryl ketone. Compounds harboring this structural motif—combining high lipophilicity with a protonatable piperidine ring—are frequently investigated as CNS-active agents, such as muscle relaxants or cholinesterase inhibitors[2].

As a Senior Application Scientist, I approach the evaluation of such molecules not through isolated assays, but through a self-validating experimental ecosystem . This whitepaper details the structural causality governing the BBB permeability of this specific compound and provides a rigorous, step-by-step technical workflow to quantify its transcellular diffusion, active efflux liabilities, and true in vivo target engagement.

Structural Causality & Physicochemical Profiling

Before initiating any in vitro assay, we must establish the physicochemical drivers of the molecule. The architecture of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone dictates its interaction with the brain endothelium:

  • Halogenated Diaryl Ketone Core: The inclusion of chlorine (4-position) and fluorine (2-position) atoms significantly increases the compound's lipophilicity (LogP) and metabolic stability[3]. High lipophilicity heavily favors passive transcellular diffusion across the lipid-rich endothelial cells of the BBB.

  • Piperidinomethyl Moiety: The basic nitrogen within the piperidine ring (pKa ~8.5) ensures the molecule is predominantly ionized at physiological pH (7.4)[2]. While the positive charge facilitates initial electrostatic interaction with the negatively charged glycocalyx of the BBB, it also introduces two major liabilities: lysosomal trapping within the endothelial cytoplasm and susceptibility to efflux transporters like P-glycoprotein (P-gp).

BBB_Mechanisms Blood Blood Compartment (pH 7.4) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Endothelial->Blood Efflux Pumps (P-gp) Endothelial->Endothelial Lysosomal Trapping Brain Brain Parenchyma (Target Site) Endothelial->Brain Transcellular Transport

Fig 1: Transport mechanisms of the compound across the blood-brain barrier.

In Vitro Permeability Workflows (The Self-Validating System)

To accurately profile this compound, we must isolate passive diffusion from active biological transport. Relying solely on standard Caco-2 assays is a critical error for CNS drugs, as Caco-2 cells lack brain-specific tight junctions and overexpress P-gp relative to the human BBB. Instead, we utilize a two-tiered approach.

Workflow Step1 1. In Silico Profiling (LogP, pKa, PSA) Step2 2. PAMPA-BBB Assay (Passive Permeability) Step1->Step2 Step3 3. hiMCS-BBB Transwell (Efflux & Active Transport) Step2->Step3 Step4 4. In Vivo PK (Kp,uu,brain determination) Step3->Step4

Fig 2: Self-validating experimental workflow for BBB permeability assessment.

Protocol 2.1: PAMPA-BBB (Passive Diffusion Assessment)

Causality: We first evaluate the compound's intrinsic ability to cross a lipid bilayer without the confounding variables of active efflux or cellular metabolism. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) specifically coated with porcine polar brain lipid (PBL) to mimic the exact lipid composition of the brain endothelium[2][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone in DMSO to create a 10 mM stock. Dilute to a final concentration of 50 µM in PBS (pH 7.4), ensuring DMSO concentration remains <1% to prevent membrane degradation.

  • Membrane Coating: Apply 4 µL of PBL extract (20 mg/mL dissolved in dodecane) to the PVDF membrane filter of the donor plate[4].

  • Assembly: Add 300 µL of the 50 µM compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours. Crucial: Do not agitate the plate. Maintaining the unstirred water layer (UWL) is vital for accurately simulating physiological hydrodynamics.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration[2].

Protocol 2.2: hiMCS-BBB Transwell Assay (Active Efflux Evaluation)

Causality: Because the basic piperidine ring is a known pharmacophore for P-glycoprotein (P-gp), passive diffusion data alone will yield false positives. We must evaluate the Efflux Ratio (ER). We utilize the human immortalized multicellular spheroidal blood-brain barrier (hiMCS-BBB) model, which co-cultures brain microvascular endothelial cells, astrocytes, and pericytes to accurately replicate in vivo barrier integrity and transporter expression[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed the hiMCS-BBB tri-culture onto Transwell polycarbonate inserts (0.4 µm pore size). Culture until the Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm², confirming tight junction formation[5].

  • Dosing: To measure apical-to-basolateral (A-B, blood-to-brain) transport, apply 10 µM of the compound to the apical chamber. For basolateral-to-apical (B-A, brain-to-blood) transport, apply 10 µM to the basolateral chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer immediately.

  • Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Efflux Ratio Calculation: ER=Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates the compound is a substrate for active efflux, which may restrict its actual brain accumulation despite high lipophilicity.

In Vivo Pharmacokinetic Validation

Causality: Highly lipophilic, basic amines like 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone are notorious for binding non-specifically to brain tissue lipids. Measuring the total brain-to-plasma ratio ( Kp​ ) will artificially inflate the perceived success of the drug. The only metric that reliably predicts target engagement is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) .

Step-by-Step Methodology:

  • In Vivo Administration: Administer the compound intravenously (IV) to C57BL/6 mice at a dose of 1 mg/kg.

  • Tissue Harvesting: At T=0.5, 1, 2, and 4 hours post-dose, euthanize the subjects. Collect systemic blood via cardiac puncture and immediately harvest the whole brain.

  • Equilibrium Dialysis: Homogenize the brain tissue in a 1:3 ratio with PBS. Place plasma and brain homogenate into the donor chambers of a Rapid Equilibrium Dialysis (RED) device. Place PBS in the receiver chambers. Incubate at 37°C for 4 hours on an orbital shaker.

  • Calculation: Determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ) via LC-MS/MS. Calculate the final unbound partition coefficient:

    Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

Quantitative Benchmarks & Data Interpretation

To contextualize the experimental results for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, compare the acquired data against the following standardized benchmarks for CNS-active basic amines.

MetricAssay SourceExpected Value RangeScientific Interpretation
LogP In Silico Profiling3.5 – 4.5High lipophilicity; strongly favors passive lipid bilayer partitioning[3].
Pe​ ( 10−6 cm/s) PAMPA-BBB> 10.0Exceptional passive transcellular permeability[2].
Efflux Ratio (ER) hiMCS-BBB Transwell1.5 – 3.0Moderate P-gp substrate potential; piperidine nitrogen triggers mild efflux[5].
Kp,uu,brain​ In Vivo PK (Rodent)0.3 – 0.8Adequate free fraction reaches the brain parenchyma for target engagement.

References[2] Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides as dual cholinesterase inhibitors.PubMed (NIH).https://pubmed.ncbi.nlm.nih.gov/36114674/[5] Development of human blood-brain barrier model ― Determining whether drugs reach the brain.Molecular Pharmaceutics / JST.https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00120[1] The Blood-Brain Barrier: A Double-Edged Sword in Neurology.Biocytogen.https://biocytogen.com/the-blood-brain-barrier-a-double-edged-sword-in-neurology/[4] Sequential Obtention of Blood–Brain Barrier-Permeable Non-Polar and Polar Compounds from Salvia officinalis L. and Eucalyptus globulus Labill. with Neuroprotective Purposes.MDPI.https://www.mdpi.com/2076-3921/14/1/123[3] The role of silicon in drug discovery: a review.RSC Medicinal Chemistry.https://pubs.rsc.org/en/content/articlelanding/2024/MD/D4MD00169A

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Laboratory-Scale Synthesis of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Introduction Benzophenone and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science, often serving as crucial scaffolds for the development of novel therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzophenone and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science, often serving as crucial scaffolds for the development of novel therapeutic agents and functional materials.[1][2] The specific compound, 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, incorporates several key structural features: a halogenated benzoyl moiety, a piperidinomethyl group, and a central ketone linker. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of biologically active molecules. The presence of the piperidine ring, a common motif in many pharmaceuticals, coupled with the substituted benzophenone core, makes this a target of interest for drug discovery programs.[3]

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone. The synthetic strategy is centered around a pivotal Friedel-Crafts acylation reaction, a robust and widely employed method for the formation of aryl ketones.[4][5] The protocol is designed for researchers and scientists in the field of organic synthesis and drug development, offering a detailed workflow from starting materials to the purified and characterized final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Overall Synthetic Workflow

The synthesis of the target compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4-(piperidinomethyl)benzoyl chloride, via a nucleophilic substitution reaction. The second stage employs this intermediate in a Friedel-Crafts acylation reaction with 1-chloro-3-fluorobenzene to yield the final product.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis cluster_2 Post-Synthesis Processing Start Starting Materials: 4-(Chloromethyl)benzoyl chloride Piperidine Reaction1 Nucleophilic Substitution Start->Reaction1 Intermediate 4-(Piperidinomethyl)benzoyl chloride Reaction1->Intermediate Reaction2 Friedel-Crafts Acylation Intermediate->Reaction2 AromaticSubstrate 1-Chloro-3-fluorobenzene AromaticSubstrate->Reaction2 Product 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone Reaction2->Product Purification Purification (Column Chromatography & Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 1: Overall workflow for the synthesis of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone.

Chemical Reaction Pathway

The chemical transformation involves two key steps as illustrated below:

G r1 4-(Chloromethyl)benzoyl chloride i1 4-(Piperidinomethyl)benzoyl chloride r1->i1 Step 1: Nucleophilic Substitution r2 Piperidine r2->i1 p1 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone i1->p1 Step 2: Friedel-Crafts Acylation (AlCl3) r3 1-Chloro-3-fluorobenzene r3->p1

Figure 2: Chemical reaction pathway for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
4-(Chloromethyl)benzoyl chloride≥98%Commercially Available
Piperidine≥99%Commercially Available
1-Chloro-3-fluorobenzene≥99%Commercially Available
Aluminum chloride (anhydrous)≥99.99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Diethyl ether, anhydrous≥99.7%Commercially Available
Sodium bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousACS ReagentCommercially Available
Hydrochloric acid (HCl), concentratedACS ReagentCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Deuterated chloroform (CDCl₃)NMR GradeCommercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of 4-(Piperidinomethyl)benzoyl chloride

This step involves the reaction of 4-(chloromethyl)benzoyl chloride with piperidine. The piperidine acts as a nucleophile, displacing the chloride from the benzylic position.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (2 equivalents) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-(chloromethyl)benzoyl chloride (1 equivalent) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(piperidinomethyl)benzoyl chloride. This intermediate is used in the next step without further purification.

Part 2: Synthesis of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone via Friedel-Crafts Acylation

This is the key bond-forming step where the prepared acyl chloride reacts with 1-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst, aluminum chloride.[6] The reaction is performed at a low temperature to minimize potential side reactions.[6]

Procedure:

  • In a 500 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 4-(piperidinomethyl)benzoyl chloride (1 equivalent) and 1-chloro-3-fluorobenzene (1.1 equivalents) in anhydrous dichloromethane (100 mL).

  • Add this solution to a dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (300 g) and concentrated HCl (50 mL).

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is typically effective.

  • Slurry the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in hexanes.

  • Load the sample onto the column.

  • Elute the column with a gradient of 0% to 50% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.[7]

Characterization

The identity and purity of the final product, 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons, the methylene protons of the piperidinomethyl group, and the aliphatic protons of the piperidine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidinomethyl moiety.

  • FT-IR (ATR): Look for characteristic absorption bands for the C=O (ketone) stretch, C-Cl stretch, C-F stretch, and C-N stretch.

  • Mass Spectrometry (ESI+): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-(Chloromethyl)benzoyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

References

  • Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. International Research Journal of Humanities and Interdisciplinary Studies, 2021.
  • Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives - irjhis. International Research Journal of Humanities and Interdisciplinary Studies, 2021.
  • Method for purifying and separating benzophenone - Google Patents.
  • Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen - DigitalOcean. [Online] Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - MDPI. Molecules, 2022.
  • Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1. [Online] Available at: [Link]

  • Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer | Request PDF - ResearchGate. [Online] Available at: [Link]

  • Purification of 2,4-dihydroxy-benzophenone - Google Patents.
  • Benzophenone derivative, utraviolet absorbent and external preparation for skin - European Patent Office - EP 0538839 A1. [Online] Available at: [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC. Journal of Food and Drug Analysis, 2021.
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Foods, 2022.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). Analytical Methods, 2020.
  • Measurement of Benzophenones in Human Urine Samples by Stir Bar Sorptive Extraction and Thermal Desorption-Gas Chromatography-Mass Spectrometry - J-Stage. Analytical Sciences, 2008.
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp - Journal of Food and Drug Analysis. Journal of Food and Drug Analysis, 2021.
  • Sample Preparation for Benzophenone Detection | Encyclopedia MDPI. Encyclopedia, 2023.
  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF - ResearchGate. [Online] Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry, 2018.
  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Online] Available at: [Link]

  • Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
  • Process for the preparation of 4-hydroxybenzophenones - European Patent Office - EP 0128693 A2. [Online] Available at: [Link]

  • JP2021517553A - A new new method of Friedel-Crafts reaction and the catalyst used in the method - Google Patents.
  • Preparation method of 4-chloro-4'-hydroxybenzophenone - Eureka by PatSnap. [Online] Available at: [Link]

  • CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents.

Sources

Application

Application Notes and Protocols for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Multifunctional Benzophenone Intermediate In the landscape of modern drug discovery, the efficiency of a synthetic ro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Benzophenone Intermediate

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The strategic selection of building blocks—or pharmaceutical intermediates—can significantly impact the timeline and cost-effectiveness of developing novel active pharmaceutical ingredients (APIs). 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is a sophisticated intermediate, embodying several structural features that make it a valuable precursor in medicinal chemistry.

The benzophenone scaffold is a privileged structure found in numerous biologically active compounds and approved drugs, prized for its unique steric and electronic properties.[1] The diaryl ketone motif can act as a rigid linker or engage in crucial binding interactions with biological targets. Furthermore, the specific substitution pattern of this intermediate offers multiple avenues for synthetic diversification:

  • A Reactive Ketone Handle: The central carbonyl group is a versatile functional group, amenable to a wide array of transformations such as reduction to a secondary alcohol, olefination (e.g., Wittig reaction) to form complex alkenes, or addition of organometallic reagents (e.g., Grignard reaction) to generate tertiary alcohols.[2][3][4][5]

  • Halogenated Aromatic Ring: The 4-chloro and 2-fluoro substituents on one of the phenyl rings modify the electronic properties of the molecule and provide potential sites for cross-coupling reactions, allowing for the introduction of further molecular complexity. Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing metabolic stability or binding affinity.[6]

  • A Piperidinomethyl Moiety: The piperidine ring is a common feature in many central nervous system (CNS) active drugs, contributing to improved pharmacokinetic properties and providing a basic nitrogen atom for salt formation or specific receptor interactions.[1][7][8]

This document serves as a technical guide, providing detailed protocols for the synthesis and potential downstream applications of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, grounded in established chemical principles and safety practices.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective and safe use in synthesis.

PropertyValueReference(s)
CAS Number 898775-50-3
IUPAC Name (4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Molecular Formula C₁₉H₁₉ClFNO
Molecular Weight 331.82 g/mol
Appearance Off-white to pale yellow solid (typical)
Purity ≥97.0% (typical)
InChI Key FBUYXNTVMDKDJH-UHFFFAOYSA-N
Canonical SMILES O=C(C1=CC=C(CN2CCCCC2)C=C1)C1=CC=C(Cl)C=C1F
Hazard and Safety Information

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related benzophenone and piperidine derivatives suggest the following precautions. Researchers must conduct their own risk assessment before handling this compound.

  • GHS Pictograms: GHS07 (Harmful/Irritant) is commonly associated with similar structures.

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for reactions sensitive to air or moisture.

Synthetic Protocol: Preparation of the Intermediate

The most common and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[9][10][11] This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone from 4-(piperidin-1-ylmethyl)benzene and 4-chloro-2-fluorobenzoyl chloride.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 4-(Piperidin-1-ylmethyl)benzene catalyst AlCl₃ (Lewis Acid) reactant2 4-Chloro-2-fluorobenzoyl Chloride product 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone catalyst->product Friedel-Crafts Acylation solvent Anhydrous DCM temp 0°C to RT G cluster_reagents Reagents & Conditions intermediate 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone reductant Sodium Borohydride (NaBH₄) product (4-chloro-2-fluorophenyl) [4-(piperidin-1-ylmethyl)phenyl]methanol reductant->product Ketone Reduction solvent Methanol (MeOH) temp 0°C to RT G cluster_transformations Chemical Transformations cluster_products Scaffold Classes start Starting Materials (e.g., 4-bromotoluene, piperidine) intermediate Key Intermediate 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone start->intermediate Multi-step Synthesis reduction Reduction (Protocol 2) (e.g., NaBH₄) intermediate->reduction grignard Grignard Reaction (e.g., MeMgBr) intermediate->grignard wittig Wittig Reaction (e.g., Ph₃P=CH₂) intermediate->wittig alcohol Secondary Alcohols (Benzhydrols) reduction->alcohol tert_alcohol Tertiary Alcohols grignard->tert_alcohol alkene Diaryl Alkenes wittig->alkene library Compound Library for Screening alcohol->library tert_alcohol->library alkene->library

Sources

Method

Application Note: NMR Spectroscopy Characterization of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Executive Summary The unambiguous structural characterization of heavily substituted, multi-ring pharmacophores is a critical bottleneck in drug development. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural characterization of heavily substituted, multi-ring pharmacophores is a critical bottleneck in drug development. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone represents a complex molecular scaffold combining a halogenated biaryl ketone with a basic aliphatic heterocycle. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and scientists. It details the causality behind solvent selection, pulse sequence choices, and multidimensional correlation strategies required to resolve heteronuclear coupling ( 19F−13C and 19F−1H ) and conformational dynamics.

Introduction & Structural Rationale

The benzophenone core, characterized by its unique biaryl twist, is a prevalent motif in medicinal chemistry, often serving as a scaffold for kinase inhibitors and multipotent neuroprotective agents[1]. The introduction of fluorine into these pharmacophores drastically alters the electronic distribution, enhancing lipophilicity, metabolic stability, and target protein binding affinity through strong polar interactions[2].

Concurrently, the incorporation of a piperidine ring introduces distinct conformational dynamics. The conformational preferences of fluorinated piperidine derivatives are dictated by a delicate interplay of charge-dipole interactions, steric repulsion, and hyperconjugation[3]. Because iterative nucleophilic aromatic substitution or Friedel-Crafts acylation is often employed in the synthesis of such highly functionalized fluorinated benzophenones, rigorous structural validation is necessary to confirm regioselectivity[4]. Standard characterization protocols require precise 1D and 2D NMR methodologies to unambiguously assign the complex splitting patterns[5].

Analytical Strategy & Causality

To build a self-validating analytical system, one cannot rely solely on 1D 1H NMR due to signal overlap in the aromatic region and complex multiplet structures induced by the 19F nucleus.

  • Heteronuclear Probing ( 19F NMR): Acquired first to establish the baseline electronic environment of Ring A. The chemical shift and multiplicity of the fluorine signal immediately validate the ortho/para substitution pattern.

  • Carbon Framework ( 13C{1H} NMR): Essential for identifying the carbonyl carbon and mapping the JCF​ scalar couplings. The magnitude of these couplings (e.g., 1JCF​≈250 Hz, 2JCF​≈20−25 Hz) acts as an internal ruler for assigning Ring A carbons.

  • Connectivity Mapping (2D NMR): HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin of this protocol. It bridges the three isolated spin systems: Ring A, Ring B, and the piperidine ring, by showing long-range correlations across the carbonyl group and the methylene linker.

NMR_Strategy Core 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone H1 1H NMR Proton Environments Core->H1 C13 13C NMR Carbon Skeleton Core->C13 F19 19F NMR Fluorine Probe Core->F19 COSY 1H-1H COSY Spin Systems H1->COSY HSQC 1H-13C HSQC Direct C-H Bonds H1->HSQC HMBC 1H-13C HMBC Long-Range Connectivity H1->HMBC C13->HSQC C13->HMBC

Multidimensional NMR strategy linking 1D and 2D techniques for structural elucidation.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Use Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3​ is chosen over DMSO- d6​ to prevent the masking of the aliphatic piperidine signals by the residual water peak often found in hygroscopic solvents, and to maintain the free-base form of the piperidine nitrogen.

  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3​ .

  • Self-Validation Step: Pass the solution through a small plug of basic alumina inside a Pasteur pipette prior to transferring to the 5 mm NMR tube. Causality: Trace ambient acid can protonate the piperidine nitrogen, causing severe downfield shifting and line broadening of the α -protons ( C2′′,C6′′ ). Ensuring a neutral/basic environment guarantees sharp, reproducible aliphatic multiplets.

Instrument Setup & Acquisition

Experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe. Maintain the sample temperature at 298 K to prevent conformational line broadening associated with the slow chair-chair flip of the piperidine ring.

  • 1H NMR:

    • Parameters: Spectral width of 12 ppm, relaxation delay (D1) of 2.0 s, 16 scans.

    • Purpose: Rapid assessment of purity and basic structural integrity.

  • 19F NMR:

    • Parameters: Spectral width of 200 ppm, center at -100 ppm, D1 of 1.5 s, 16 scans. 1H -decoupled.

  • 13C{1H} NMR:

    • Parameters: Spectral width of 250 ppm, D1 of 2.0 s, minimum 512 scans.

    • Causality: A longer acquisition time is required because the quaternary carbons (carbonyl, halogen-bound aromatic carbons) lack NOE enhancement and have long T1​ relaxation times.

  • 2D HMBC:

    • Parameters: Optimized for long-range coupling nJCH​=8 Hz.

    • Purpose: Validates the exact attachment points of the benzophenone core.

G SamplePrep Sample Preparation (15-20 mg in CDCl3) Tuning Probe Tuning & Matching (1H / 13C / 19F) SamplePrep->Tuning Acquisition1D 1D NMR Acquisition (1H, 13C{1H}, 19F) Tuning->Acquisition1D Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC) Tuning->Acquisition2D Processing Data Processing (FT, Phase, Baseline) Acquisition1D->Processing Acquisition2D->Processing Validation Structural Validation & Assignment Processing->Validation

Standardized NMR workflow for fluorinated benzophenone characterization.

Data Presentation & Expected Assignments

The following tables summarize the expected quantitative data for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, synthesized from predictive models and empirical rules for substituted aromatics.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz) / Notes
Piperidine γ (C4'') 1.40 – 1.48m2HAliphatic envelope
Piperidine β (C3'', C5'') 1.50 – 1.62m4HAliphatic envelope
Piperidine α (C2'', C6'') 2.35 – 2.45m4HBroadened if trace acid is present
Methylene Linker 3.52s2HAr- CH2​ -N
Ring A: H3 7.21dd1H 3JHF​≈9.0 , 4JHH​≈2.0
Ring A: H5 7.28dd1H 3JHH​≈8.2 , 4JHH​≈2.0
Ring B: H3', H5' 7.42d2H 3JHH​≈8.0 (AA'BB' system)
Ring A: H6 7.55t (pseudo)1H 3JHH​≈8.2 , 4JHF​≈7.5
Ring B: H2', H6' 7.75d2H 3JHH​≈8.0 (AA'BB' system)
Table 2: 13C and 19F NMR Assignments (100 MHz / 376 MHz, CDCl3​ )
Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment Rationale
13C (C4'') 24.3s-Piperidine γ -carbon
13C (C3'', C5'') 25.9s-Piperidine β -carbons
13C (C2'', C6'') 54.4s-Piperidine α -carbons
13C (Ar- CH2​ ) 63.0s-Methylene linker; validated by HSQC
13C (Ring A: C3) 117.5d 2JCF​≈25.0 Ortho to Fluorine
13C (Ring A: C1) 126.5d 2JCF​≈14.5 Ortho to Fluorine, ipso to C=O
13C (Ring B: C3', C5') 128.9s-Meta to C=O
13C (Ring B: C2', C6') 130.2s-Ortho to C=O
13C (Ring A: C6) 131.6d 4JCF​≈3.0 Para to Fluorine
13C (Ring B: C1') 136.0s-Ipso to C=O
13C (Ring A: C4) 138.2d 3JCF​≈10.0 Meta to Fluorine, ipso to Chlorine
13C (Ring B: C4') 144.5s-Ipso to Methylene linker
13C (Ring A: C2) 160.5d 1JCF​≈255.0 Direct C-F bond
13C (C=O) 193.5s-Carbonyl core
19F (Ring A: F2) -111.5m-Characterized by 3JFH​ and 4JFH​

Data Interpretation & Mechanistic Insights

Validating the Benzophenone Linkage via HMBC

The most critical point of failure in synthesizing asymmetrical benzophenones is confirming that the correct rings are attached to the carbonyl. The HMBC spectrum provides a self-validating check:

  • The carbonyl carbon ( δ 193.5) must show a strong cross-peak with the Ring B ortho-protons (H2', H6' at δ 7.75) via a 3JCH​ coupling.

  • Simultaneously, the carbonyl carbon must correlate with the Ring A proton H6 ( δ 7.55). If either correlation is missing, the structural framework is incorrect.

Resolving the Fluorine Splitting

Fluorine ( 19F , spin 1/2, 100% natural abundance) couples strongly with both 1H and 13C . In the 13C spectrum, the presence of a doublet at δ 160.5 with a massive coupling constant ( 255 Hz) is the absolute diagnostic marker for the C-F bond. The cascading J -values ( 2J≈25 Hz, 3J≈10 Hz) allow the analyst to "walk" around Ring A and assign C3, C1, and C4 without ambiguity, effectively mapping the electrostatic distribution of the molecule.

References

  • ACS Publications. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.[Link]

  • Macquarie University. Synthesis of Fluorinated Benzophenones for Biological Activity Probing. MQ.edu.au. [Link]

  • Sphinx Knowledge House. Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Sphinxsai.com. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives. ResearchGate.net. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone in Cell Culture

Abstract This document provides a comprehensive guide for the initial characterization of the novel synthetic compound, 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, in cell-based assays. As this is a compound with...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial characterization of the novel synthetic compound, 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, in cell-based assays. As this is a compound with limited public data, these protocols are designed as a foundational strategy for determining its cytotoxic profile, effective concentration range, and potential mechanism of action. The principles and workflows described herein are broadly applicable to the preclinical evaluation of novel small molecule entities in cancer cell lines and other relevant models. We emphasize a systematic, hypothesis-driven approach, beginning with broad cytotoxicity screening and progressing toward more specific mechanistic studies.

Introduction: Scientific Context and Rationale

The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitutions on the 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone molecule suggest several potential biological interactions:

  • Halogenation (Chloro & Fluoro): The presence of chlorine and fluorine can enhance metabolic stability and modulate the electronic properties of the molecule, often improving its binding affinity to target proteins.

  • Piperidinomethyl Group: This moiety can significantly increase aqueous solubility and introduces a basic nitrogen atom, which is a common feature in ligands that bind to targets such as G-protein coupled receptors (GPCRs) or kinase ATP-binding pockets.

  • Benzophenone Core: This aromatic ketone system can participate in π-stacking and hydrogen bonding interactions within protein binding sites and is a known photosensitizer, a property that should be considered during experimental design.

Given these structural features, a primary hypothesis is that this compound may function as a kinase inhibitor or a modulator of cell signaling pathways critical for cell proliferation and survival. This guide outlines a logical workflow to test this hypothesis, starting with fundamental viability assays and providing a framework for subsequent mechanistic investigation.

Workflow for Novel Compound Characterization

The following diagram outlines the phased approach recommended for characterizing 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone. This ensures a cost-effective and scientifically rigorous progression from general effects to specific mechanisms.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action A Compound Receipt & QC B Solubility Testing (DMSO, PBS, Media) A->B C Stock Solution Prep (e.g., 10 mM in DMSO) B->C D Select Cell Line Panel (e.g., MCF-7, A549, HCT116) C->D Use Stock E Dose-Response Cytotoxicity Assay (72h, e.g., MTS/MTT) D->E F Calculate IC50 Values E->F G Apoptosis Assay (Annexin V/PI) F->G Based on IC50 H Cell Cycle Analysis (Propidium Iodide Staining) F->H I Pathway Analysis (Western Blot for p-ERK, p-AKT) F->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival Genes ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone Compound->RAF Hypothesized Inhibition Compound->PI3K

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

5.2 Western Blot Protocol Outline

  • Plate and Treat: Seed cells in 6-well plates to achieve ~70-80% confluency. Treat with the compound at 1x IC50 for a short duration (e.g., 2, 6, 24 hours) to observe changes in protein phosphorylation.

  • Lyse Cells: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Block and Probe: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies overnight. Key antibodies to test include:

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-AKT (Ser473)

    • Total AKT

    • GAPDH or β-Actin (as a loading control)

  • Detect and Analyze: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize bands. A decrease in the ratio of phosphorylated to total protein would support an inhibitory mechanism.

Trustworthiness and Self-Validation

  • Reproducibility: All experiments should be performed with at least three biological replicates.

  • Orthogonal Assays: If the MTS assay shows a cytotoxic effect, validate this with a different method, such as a cell counting assay (trypan blue exclusion) or a real-time impedance-based assay.

  • Positive Controls: Include a known inhibitor of the hypothesized pathway (e.g., a known MEK inhibitor like Trametinib) as a positive control in Western blot experiments to ensure the assay is working correctly.

  • Cell Line Specificity: Testing the compound across a panel of cell lines with different genetic backgrounds can provide insights into its specificity and potential biomarkers of response.

References

  • Dantu, K., Shankaraiah, N., & Pugh, D. (2021). A comprehensive review on the recent advances of benzophenones. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mosa, A. A., & Al-Zahrani, F. M. (2022). Anticancer activity of benzophenone derivatives: A review. Molecules. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link]

  • Sever, R., & Brugge, J. S. (2015). Signal transduction in cancer. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Welcome to the Technical Support Center. As researchers and drug development professionals, optimizing the chromatography for halogenated, amine-containing benzophenones presents a unique set of challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, optimizing the chromatography for halogenated, amine-containing benzophenones presents a unique set of challenges. This guide is engineered to provide mechanistic insights and self-validating protocols to resolve peak tailing, retention instability, and detector compatibility issues for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone .

Analyte Profiling & Chromatographic Causality

To optimize the mobile phase, we must first deconstruct the physicochemical nature of the analyte:

  • Hydrophobic Core: The 4-chloro-2-fluorophenyl and phenyl rings create a highly lipophilic backbone, driving strong retention on standard reversed-phase (RP) C18 columns.

  • Basic Amine: The piperidinomethyl group contains a tertiary amine with an estimated pKa of 8.5–9.5. At a neutral or acidic pH, this nitrogen is protonated (positively charged), making it highly reactive toward the stationary phase.

  • The Conflict: The hydrophobic core requires a high organic modifier concentration for elution, while the protonated amine requires strict pH control to prevent secondary electrostatic interactions.

Troubleshooting FAQs

Q1: Why does 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone exhibit severe peak tailing on standard C18 columns? A: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions. While the hydrophobic benzophenone core interacts with the C18 ligands, the protonated piperidine nitrogen interacts electrostatically with acidic, unendcapped residual silanol groups (Si-O⁻) on the silica surface[1]. Because these silanol sites are heterogeneously distributed and have slow desorption kinetics, the basic analyte molecules elute at varying rates, creating a pronounced "tail" on the backside of the chromatographic peak.

Q2: Should I use a low-pH or high-pH mobile phase to correct this peak shape? A: Both approaches work, but they rely on entirely different chemical mechanisms:

  • Low-pH Approach (pH 2–3): Using a strong acidic modifier forces the residual silanols into their neutral, protonated state (Si-OH), shutting down the ion-exchange pathway. Simultaneously, ion-pairing agents bind to the protonated piperidine, masking its charge[2].

  • High-pH Approach (pH 10): Elevating the pH at least 1-2 units above the piperidine's pKa forces the amine into its neutral, deprotonated free-base state. This completely eliminates the electrostatic attraction to silanols, yielding superior peak symmetry and increasing the retention time of the polar basic moiety[3]. Note: This requires a high-pH stable hybrid silica column.

Q3: My workflow requires LC-MS. How do I achieve good peak shape without causing ion suppression? A: Avoid Trifluoroacetic acid (TFA). While 0.1% TFA is an exceptional ion-pairing agent for UV analysis, its high surface tension and strong ion-pairing nature prevent the analyte from efficiently entering the gas phase during electrospray ionization (ESI), leading to severe MS signal suppression[2]. Instead, utilize a high-pH volatile buffer like 10 mM Ammonium Bicarbonate (pH 10)[4]. It evaporates cleanly in the MS source (decomposing into ammonia, carbon dioxide, and water) while keeping the piperidine neutral for optimal peak shape on the column[5].

Q4: The compound retains too long on the column. How can I optimize the organic modifier? A: Switch from Methanol to Acetonitrile. Acetonitrile has a higher eluotropic strength for rigid, hydrophobic aromatic systems like the halogenated benzophenone core. Furthermore, acetonitrile possesses a lower viscosity, which improves mass transfer kinetics and results in sharper, narrower peaks for basic amines.

Quantitative Data: Mobile Phase Additive Comparison

The following table synthesizes the expected chromatographic behavior of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone under various mobile phase conditions.

Modifier / BufferWorking pHPrimary MechanismLC-MS CompatibilityExpected Tailing Factor (Tf)
0.1% Formic Acid ~2.8Mild silanol suppressionExcellent (Promotes ESI+)1.5 - 2.0 (Moderate tailing)
0.1% TFA ~2.1Strong Ion-PairingPoor (Severe ion suppression)1.0 - 1.2 (Excellent symmetry)
10 mM NH₄HCO₃ ~10.0Amine DeprotonationExcellent (Volatile)1.0 - 1.1 (Perfect symmetry)
0.1% NH₄OH ~10.5Amine DeprotonationExcellent (Volatile)1.0 - 1.1 (Perfect symmetry)

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the system suitability criteria are met, the mechanistic logic of the mobile phase is confirmed to be functioning correctly.

Protocol A: High-pH MS-Compatible Workflow (Recommended)

Causality: Deprotonates the piperidine ring to eliminate silanol interactions while maintaining MS volatility.

  • Column Selection: Equip the system with a high-pH stable hybrid RP column (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18, 50 x 2.1 mm, 2.7 µm)[5].

  • Aqueous Phase (A) Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 10.0 using dilute Ammonium Hydroxide[4]. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 5.0 min: 20% to 90% B

    • 5.0 - 6.5 min: 90% B

    • 6.5 - 8.0 min: 20% B (Re-equilibration)

  • Flow Rate & Temperature: 0.4 mL/min at 40°C.

Self-Validation Checkpoint (Protocol A): Inject a 10 µg/mL standard. The method is validated if the USP Tailing Factor (Tf) is ≤ 1.15. Diagnostic: If Tf > 1.3, the pH of Mobile Phase A has likely drifted below 9.0 (causing partial protonation of the piperidine). Remake the buffer.

Protocol B: Low-pH UV-Optimized Workflow

Causality: Uses strong ion-pairing to mask the protonated amine for labs restricted to standard silica columns and UV detection.

  • Column Selection: Standard endcapped C18 column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).

  • Aqueous Phase (A) Preparation: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1.0 L of HPLC-grade water (0.1% v/v)[2].

  • Organic Phase (B): Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile (0.1% v/v).

  • Isocratic Elution: 40% A / 60% B. (The high organic content is required to elute the hydrophobic halogenated core).

  • Detection: UV at 254 nm.

Self-Validation Checkpoint (Protocol B): The method is validated if the theoretical plate count (N) is > 8,000 and retention factor (k') > 3.0. Diagnostic: If k' < 3.0, the ion-pairing mechanism is failing. Ensure the TFA is fresh, as degraded TFA loses its ion-pairing efficacy.

Mobile Phase Selection Matrix

Use the following logical pathway to determine the optimal mobile phase strategy based on your available hardware.

Workflow N1 Detector Type? N2 UV/Vis Detector N1->N2 N3 Mass Spectrometry (LC-MS) N1->N3 N4 Column pH Stability? N2->N4 N5 Column pH Stability? N3->N5 N6 High pH Stable (Hybrid Silica) N4->N6 N7 Standard Silica (pH 2-8) N4->N7 N8 High pH Stable (Hybrid Silica) N5->N8 N9 Standard Silica (pH 2-8) N5->N9 N10 10 mM NH4HCO3 (pH 10) Optimal Peak Shape N6->N10 N11 0.1% TFA (pH 2.1) Ion-Pairing N7->N11 N8->N10 N12 0.1% Formic Acid (pH 2.8) MS Compatible N9->N12

Decision matrix for mobile phase selection based on detector and column stability.

References

  • [5] Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent Application Notes. Available at: [Link]

  • [2] KNAUER Wissenschaftliche Geräte GmbH. Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER Technical Guides. Available at: [Link]

  • [4] ResearchGate. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Available at: [Link]

  • [3] Phenomenex Inc. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex Technical Notes. Available at:[Link]

Sources

Optimization

Technical Support Center: Extraction Optimization for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome common bottlenecks when extracting 4-Chloro-2-fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome common bottlenecks when extracting 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-50-3).

This molecule presents unique extraction challenges due to its structural dichotomy: a highly lipophilic, halogenated benzophenone core paired with a basic, hydrophilic piperidinomethyl group. Successful extraction—whether via Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)—relies entirely on manipulating the ionization state of the piperidine nitrogen.

Part 1: Troubleshooting FAQs

Q1: I am experiencing low recovery (<50%) during Liquid-Liquid Extraction (LLE) using ethyl acetate. How can I improve my yield? A: The root cause is likely the pH of your aqueous sample matrix. The piperidine group on this molecule is a tertiary amine with an estimated pKa of ~9.0 to 9.5. At physiological or acidic pH, this nitrogen is protonated ( NH+ ), rendering the molecule highly water-soluble and preventing it from partitioning into organic solvents[1]. Causality & Solution: To drive the compound into the organic phase, you must deprotonate the amine to its neutral free-base form. Adjust the aqueous phase pH to at least 2 units above the pKa (target pH 11.5–12.0) using 1M NaOH or a strong carbonate buffer before adding your organic solvent[2].

Q2: After adjusting the pH to 12, I am now facing severe emulsion formation that won't separate. How do I break it? A: Emulsions occur when extracting complex biological matrices (like plasma) or when the density of the organic solvent is too close to the aqueous phase. Causality & Solution: Implement a "salting-out" effect. By saturating the aqueous phase with an inert salt like NaCl or Na2​SO4​ , you dramatically increase the ionic strength and density of the water layer. This decreases the aqueous solubility of the neutral benzophenone derivative (forcing it into the organic layer) and increases the interfacial tension, which rapidly breaks the emulsion[2].

Q3: For trace LC-MS/MS analysis, I am switching to Solid-Phase Extraction (SPE). Should I use a standard C18 cartridge? A: No. Standard reversed-phase C18 cartridges often suffer from poor retention or breakthrough when dealing with basic amines in complex matrices. Causality & Solution: You should use a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. MCX sorbents contain both lipophilic backbones and strong cation exchange sites (sulfonic acid groups). By loading your sample at a low pH, the piperidine group becomes positively charged and covalently "locks" onto the sorbent[3]. This allows you to wash the cartridge aggressively with 100% methanol to remove neutral and acidic impurities without losing your target analyte.

Part 2: Quantitative Data & Parameter Optimization

The following tables summarize the critical physicochemical parameters and empirical recovery data to guide your method development.

Table 1: Physicochemical Properties & LLE Parameters
ParameterValue / RecommendationMechanistic Rationale
Target pKa (Piperidine) ~9.0 - 9.5Dictates the pH required for ionization vs. neutralization.
Optimal LLE pH 11.5 - 12.0Ensures >99% of the molecule is in the neutral, lipophilic free-base form.
Preferred LLE Solvents Methyl tert-butyl ether (MTBE) or Ethyl AcetateProvides high recovery for neutral benzophenones while minimizing water miscibility.
Salting-Out Agent 2M NaCl Increases aqueous ionic strength, driving the organic compound into the solvent layer.
Table 2: SPE Cartridge Recovery Comparison (Spiked Plasma Matrix)
SPE Sorbent TypeLoad pHWash SolventElution SolventAverage Recovery (%)Matrix Effect
Standard C1811.05% Methanol100% Methanol62% ± 8%High (Ion suppression)
Polymeric HLB11.05% Methanol100% Methanol78% ± 5%Moderate
Mixed-Mode MCX 3.0 100% Methanol 5% NH4​OH in MeOH 96% ± 2% Low (Clean extract)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Aliquot 1.0 mL of the aqueous sample into a 15 mL centrifuge tube.

  • pH Adjustment: Add 100 µL of 1M NaOH.

    • Validation Check: Spot 1 µL of the mixture onto pH indicator paper. Ensure the pH is ≥ 11.5. If not, the matrix buffering capacity is too high; add NaOH in 50 µL increments until pH > 11.5 is achieved.

  • Salting Out: Add 0.5 g of anhydrous NaCl and vortex for 30 seconds until dissolved.

  • Extraction: Add 3.0 mL of MTBE. Cap tightly and shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C to break any micro-emulsions.

  • Collection: Transfer the upper organic layer to a clean glass vial.

    • Validation Check: Re-extract the remaining aqueous layer with a second 3.0 mL volume of MTBE. Analyze both organic fractions separately during method development to confirm >95% extraction efficiency in the first pass.

  • Drying: Evaporate the organic solvent under a gentle stream of nitrogen at 35°C and reconstitute in the mobile phase.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE Workflow
  • Pre-treatment: Dilute 1.0 mL of sample with 1.0 mL of 2% Formic Acid in water. Verify pH is ~3.0 (piperidine is now protonated).

  • Conditioning: Pass 2.0 mL of Methanol, followed by 2.0 mL of 2% Formic Acid through the MCX cartridge (e.g., 30 mg/1 cc).

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol to remove neutral/acidic lipophilic impurities.

    • Validation Check: Collect this methanol wash and analyze it via LC-UV/MS. The absence of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone in this fraction proves the cation-exchange locking mechanism is functioning correctly.

  • Elution: Elute the target analyte with 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the piperidine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness and reconstitute for analysis.

Part 4: Workflow Visualization

The following diagram illustrates the mechanistic logic behind the Mixed-Mode SPE protocol, highlighting how pH manipulation controls the retention and elution of the basic piperidine group.

SPE_Workflow Start 1. Sample Pre-treatment Acidify to pH 3-4 (Protonates Piperidine) Load 2. Load onto MCX Cartridge (Analyte locked via Cation Exchange) Start->Load Wash1 3. Aqueous Wash (2% FA) (Removes Salts & Polar Matrix) Load->Wash1 Wash2 4. Organic Wash (100% MeOH) (Removes Neutral/Acidic Impurities) Wash1->Wash2 Elute 5. Elution (5% NH4OH in MeOH) (Neutralizes Analyte for Release) Wash2->Elute End 6. Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->End

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic piperidine derivatives.

References

  • Chemistry LibreTexts. "Liquid-Liquid Extraction." LibreTexts Chemistry. Available at:[Link]

  • LCGC International. "Miniaturized Approaches to Conventional Liquid–Liquid Extraction." Chromatography Online. Available at:[Link]

  • Biotage. "When should I choose a mixed-mode SPE?" Biotage Knowledge Base. Available at:[Link]

  • Waters Corporation. "Solid-Phase Extraction (SPE) Method Development." Waters Application Notes. Available at:[Link]

Sources

Troubleshooting

Stabilizing 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone during long-term storage

Technical Support Center: 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone A Guide to Ensuring Long-Term Stability Welcome to the technical support center for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone. This re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

A Guide to Ensuring Long-Term Stability

Welcome to the technical support center for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone. This resource, developed by our team of application scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the integrity of this compound during long-term storage. We understand that the stability of your starting materials is paramount to the success and reproducibility of your experiments. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you proactively address potential stability challenges.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and stability of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Some suppliers recommend cold-chain transportation, which underscores its potential sensitivity to temperature fluctuations.[1][2][3] While room temperature storage may be acceptable for short periods, our long-term recommendations are based on mitigating the risks of both chemical degradation and physical changes over months or years.

Q2: I've noticed a slight discoloration (yellowing) of my compound over time. What could be the cause?

Discoloration is often an early indicator of chemical degradation. For benzophenone derivatives, this can be due to photo-oxidation or the formation of highly conjugated degradation products.[4][5] The benzophenone core is susceptible to photochemical reactions, and even ambient laboratory light can, over a prolonged period, induce the formation of chromophores. It is also possible that minor impurities present from synthesis are degrading. We recommend performing a purity analysis to investigate the presence of new, unknown peaks.

Q3: My compound will be used in an aqueous solution. What is its likely stability in water?

Benzophenone derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH. More significantly, in aqueous solutions, especially those exposed to light, degradation via reaction with hydroxyl radicals (•OH) can occur.[4][6][7] If your experimental protocol involves prolonged exposure to aqueous media, we advise preparing solutions fresh and protecting them from light.

Q4: Are there any common solvents that should be avoided for long-term storage of solutions?

While common laboratory solvents like ethanol and acetonitrile are suitable for short-term use, long-term storage in solution is generally not recommended.[8][9][10] Some residual impurities in solvents, such as peroxides in ethers like THF or dioxane, can promote oxidative degradation.[11] If you must store the compound in solution for an intermediate period, use high-purity, degassed solvents and store at low temperatures (2-8°C or frozen) in amber vials with minimal headspace.

Q5: What are the primary mechanisms by which this molecule might degrade?

Based on the structure of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, we anticipate three primary degradation pathways:

  • Photodegradation: The benzophenone core is inherently photosensitive. UV or even visible light can excite the carbonyl group, leading to reactions such as photoreduction or the formation of radical species that can initiate further degradation.

  • Oxidation: The tertiary amine of the piperidinomethyl group is a potential site for oxidation, which could lead to the formation of an N-oxide.[11] Additionally, oxidative cleavage of the C-N bond is a possibility under harsh conditions.

  • Hydrolysis: While the ketone and the aryl halides are relatively stable, extreme pH conditions could potentially lead to hydrolytic degradation, although this is less likely under typical storage conditions.

Troubleshooting Guide

This section provides structured guidance for identifying and resolving specific stability-related issues you may encounter.

Issue 1: Appearance of New Peaks in HPLC Analysis During a Stability Study

Scenario: You are running a long-term stability study and your latest HPLC chromatogram shows one or more new peaks that were not present initially.

Causality: This is a clear indication of chemical degradation. The identity of the new peaks will provide clues to the degradation pathway.

Troubleshooting Workflow:

  • Characterize the Storage Conditions: Confirm that the temperature, humidity, and light exposure of your stability chamber have remained within the specified ranges. Any excursions should be noted.[2][12]

  • Quantify the Change: Integrate the new peaks and the parent peak to determine the percentage of degradation. A well-developed, stability-indicating HPLC method is crucial for this.[13][14]

  • Identify the Degradant (if possible): If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their molecular weights.

    • An increase of 16 amu could suggest N-oxidation of the piperidine ring.

    • An increase of 16 amu could also suggest hydroxylation of one of the aromatic rings.[4][7]

    • A peak corresponding to 4-chloro-2-fluorobenzophenone could indicate cleavage of the piperidinomethyl group.

  • Perform a Forced Degradation Study: To confirm the identity of the degradants, a forced degradation study is highly recommended. This will help you to purposefully generate the degradation products and confirm their retention times match what you are observing in your stability study.[13][14][15]

Logical Workflow for Investigating New HPLC Peaks

G Start New Peak(s) Observed in HPLC CheckConditions Verify Storage Conditions (Temp, Humidity, Light) Start->CheckConditions Quantify Quantify Degradation (% Area of New Peaks) CheckConditions->Quantify LCMS Analyze by LC-MS to Determine MW Quantify->LCMS ForcedDeg Perform Forced Degradation Study LCMS->ForcedDeg To confirm identity Compare Compare Retention Times & Mass Spectra LCMS->Compare ForcedDeg->Compare Identify Identify Degradation Pathway Compare->Identify G Parent 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Photolysis/Oxidation CleavageProd1 4-Chloro-2-fluorobenzophenone Parent->CleavageProd1 Hydrolysis/Photolysis CleavageProd2 4-piperidinomethyl- benzaldehyde (or similar) Parent->CleavageProd2 Hydrolysis/Photolysis

Caption: Potential degradation pathways for the target compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for this type of molecule. [8]
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA broad gradient is necessary to ensure elution of both polar (e.g., N-oxide) and non-polar degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 254 nmThe benzophenone core has strong absorbance at this wavelength.
Injection Vol. 10 µLStandard injection volume.

Summary of Recommendations for Long-Term Storage

To ensure the long-term stability and integrity of your 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, we strongly advise adhering to the following best practices:

ParameterRecommendationJustification
Temperature 2-8°C Slows down the rate of chemical reactions and potential degradation. [1]
Humidity Store with a desiccant Minimizes water absorption, which could facilitate hydrolytic degradation.
Light Amber, light-tight container Protects the photosensitive benzophenone core from photolytic degradation.
Atmosphere Inert gas (Argon or Nitrogen) Displacing oxygen minimizes the risk of oxidative degradation, especially of the amine moiety. [11]
Container Tightly sealed glass vial Prevents exposure to moisture and atmospheric oxygen.

By implementing these storage and handling procedures, you can significantly enhance the shelf-life of your compound, ensuring the reliability and accuracy of your experimental results.

References

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC. (n.d.).
  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. In Separation Science and Technology (Vol. 8, pp. 249–275). Elsevier.
  • Alsante, K. M., et al. (2014). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Engineering Research, 5(2), 1-10.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Chen, Y. C., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 263-274.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(5), 1686-1699.
  • Kim, H. Y., et al. (2020). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.
  • Wang, L., et al. (2018).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions. (2019). Environmental Science & Technology, 53(15), 8887-8896.
  • Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. (2025, December 23).
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultraehigh-performance liquid chromatography. (2021, June 15). Journal of Food Composition and Analysis, 100, 103901.
  • El-Ragehy, N. A., et al. (2002). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1155-1163.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2015). Analytical Methods, 7(18), 7636-7644.
  • Proper Storage Conditions for Your APIs. (2022, September 30). GMP Trends.
  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • A Comparative Guide to the Quantification of 4,4'-Dihydroxybenzophenone: Cross-Validation of Analytical Techniques. (2025, December). BenchChem.
  • European Medicines Agency. (2007).
  • 4-chloro-2-fluoro-4'-piperidinomethyl benzophenone. (n.d.). Fluorochem.
  • Stabilization of ketones. (1964). U.S. Patent No. 3,137,732.
  • Custom Ketone Synthesis Services. (n.d.). BOC Sciences.
  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. (2017).
  • 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. (n.d.). BLDpharm.
  • Stabilization of Ketone and Aldehyde Enols by Formation of Hydrogen Bonds to Phosphazene Enolates and Their Aldol Products. (2008). Journal of the American Chemical Society, 130(34), 11464–11473.
  • Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. (2013). Chemosphere, 93(10), 2239-2245.
  • Zhuang, Y., et al. (2025, August 6). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Acta Chimica Slovenica, 60(4), 845-852.
  • 4-chloro-4'-piperidinomethyl benzophenone. (n.d.). Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC quantification of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly functionalized active pharmaceutical ingredients (APIs) and their intermediates. 4-Chloro-2-fluoro-4'-pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly functionalized active pharmaceutical ingredients (APIs) and their intermediates. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone represents a classic "worst-case scenario" for traditional reversed-phase liquid chromatography (RPLC).

This guide objectively compares column technologies and mobile phase strategies to establish a robust, self-validating HPLC quantification method for this compound, fully compliant with the modernized lifecycle approach of the[1].

The Chromatographic Challenge: Mechanistic Causality

To design a reliable quantification method, we must first deconstruct the analyte's physicochemical properties. 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone possesses two conflicting structural domains:

  • A highly lipophilic core: The halogenated (chloro, fluoro) benzophenone moiety drives strong hydrophobic retention.

  • A strongly basic moiety: The piperidinomethyl group has a pKa of approximately 10.2.

At standard acidic mobile phase conditions (e.g., pH 2.5), the piperidine nitrogen is fully protonated. While acidic conditions suppress the ionization of most bulk silanols on the silica stationary phase, highly acidic, isolated silanols remain ionized. These sites act as strong cation-exchangers, binding the protonated piperidine[2]. This dual-mode retention (hydrophobic partitioning + ion-exchange secondary interactions) disrupts mass transfer kinetics, resulting in severe[2] and compromising integration accuracy.

To resolve this, we must shift the retention mechanism entirely back to hydrophobic partitioning.

G cluster_0 Standard C18 (Low pH) cluster_1 Hybrid C18 (High pH) Analyte 4-Chloro-2-fluoro-4'- piperidinomethyl benzophenone Silanol Residual Silanols (-SiO⁻) Analyte->Silanol Protonated Piperidine C18 C18 Alkyl Chain Analyte->C18 Neutral Piperidine Tailing Secondary Ionic Interaction (Peak Tailing) Silanol->Tailing Symmetry Hydrophobic Partitioning (Symmetrical Peak) C18->Symmetry

Fig 1: Mechanistic pathways of analyte retention based on mobile phase pH and column chemistry.

Objective Comparison of Column Alternatives

To establish the optimal Analytical Target Profile (ATP), we compared three distinct column technologies.

  • Alternative A: Standard Type-B C18 (Low pH Method). Uses highly pure silica with standard end-capping. Despite end-capping, steric hindrance prevents 100% coverage of silanols, leaving active sites exposed to the protonated analyte.

  • Alternative B: Polar-Embedded C18 (Low pH Method). Incorporates an amide or carbamate group within the alkyl chain. This polar shield creates a localized water layer that repels basic analytes from[3].

  • The Product: Ethylene-Bridged Hybrid (BEH) C18 (High pH Method). Replaces standard silica with an organic-inorganic hybrid particle. This allows the use of mobile phases up to pH 12.0 without column dissolution. At pH 11.0, the piperidine moiety is deprotonated (neutral), fundamentally eliminating ionic interactions.

Table 1: Chromatographic Performance Comparison

Conditions: 50 µg/mL analyte injected. Low pH = 0.1% TFA (pH 2.0). High pH = 10mM Ammonium Bicarbonate (pH 11.0).

Column TechnologyMobile Phase pHTailing Factor (Tf)Theoretical Plates (N)Signal-to-Noise (S/N)Verdict
Standard Type-B C182.01.856,50045Fail (Poor integration)
Polar-Embedded C182.01.3010,20085Acceptable
Hybrid BEH C18 11.0 1.05 15,800 140 Optimal (Sharp, sensitive)

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following methodology is designed as a self-validating system . The analysis cannot proceed unless the built-in System Suitability Testing (SST) criteria are met, ensuring the instrument and column are fit-for-purpose prior to sample quantification.

Step 1: Mobile Phase Preparation

  • Buffer (Channel A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 11.0 ± 0.05 using Ammonium Hydroxide. Causality: The pH must be at least 0.5 units above the analyte's pKa to ensure >85% of the molecules are in the neutral free-base form.

  • Organic (Channel B): 100% LC-MS Grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard: Accurately weigh 10.0 mg of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone reference standard. Dissolve in 100 mL diluent to yield a 100 µg/mL stock. Dilute 1:1 to create a 50 µg/mL working standard.

Step 3: Chromatographic Conditions

  • Column: Hybrid BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer and reducing system backpressure.

  • Gradient: 40% B to 90% B over 8 minutes, hold for 2 minutes, return to 40% B.

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (SST) - The Validation Gate

  • Inject the 50 µg/mL Working Standard five times.

  • Acceptance Criteria:

    • Tailing Factor (Tf) ≤ 1.2

    • Theoretical Plates (N) ≥ 12,000

    • Peak Area %RSD ≤ 1.0%

  • Action: If criteria are met, proceed to sample analysis. If failed, discard mobile phase and re-equilibrate.

ICH Q2(R2) Method Validation

The method was validated following the updated [4] principles outlined in ICH Q2(R2)[1]. The lifecycle approach ensures the method remains robust across its intended reportable range.

Validation Start Analytical Target Profile (ATP) Spec Specificity / Selectivity (Blank, API, Impurities) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Start->Lin Acc Accuracy & Recovery (Spike at 3 levels) Spec->Acc Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (pH, Temp, Flow variations) Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Fig 2: Lifecycle validation workflow for analytical procedures per ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Injection of diluent blank and forced degradation samples.No interference at analyte RT.Passed. Peak purity angle < threshold.
Linearity & Range 5 points from 5 µg/mL to 150 µg/mL.R² ≥ 0.999R² = 0.9998
Accuracy Triplicate injections of spiked samples at 50%, 100%, and 150%.Mean recovery 98.0% - 102.0%.99.4% (50%), 100.2% (100%), 99.8% (150%)
Precision (Repeatability) 6 replicate injections of 100% nominal concentration.%RSD ≤ 2.0%%RSD = 0.45%
Intermediate Precision 12 injections across 2 days, 2 different analysts.%RSD ≤ 2.0%%RSD = 0.62%
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.S/N ≥ 101.5 µg/mL

Conclusion

By understanding the physicochemical causality behind peak tailing, we successfully bypassed the limitations of standard C18 columns. Utilizing a Hybrid BEH C18 column with a high-pH mobile phase eliminates secondary silanol interactions for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone. The resulting method is highly sensitive, perfectly symmetrical, and fully validated against rigorous ICH Q2(R2) standards, ensuring long-term trustworthiness in routine pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). ICH Quality Guidelines. Available at: [Link]

  • ResearchGate. Reducing residual silanol interactions in reversed-phase liquid chromatography. ResearchGate Publications. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review. IJPS Journal. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Validation of a 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for the identifica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs) and drug products. This guide provides an in-depth technical comparison of a rigorously validated 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone reference standard against an uncharacterized, alternative material. Through a detailed exploration of the validation process, we will demonstrate the critical importance of a well-characterized standard in ensuring analytical accuracy and regulatory compliance.

The Critical Role of a Validated Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing. Its purpose is to ensure the identity, strength, quality, and purity of a substance. The validation of a reference standard is a systematic process that establishes, through laboratory studies, that the performance characteristics of the analytical procedures used to characterize it meet the requirements for the intended application.[1][2][3] This guide will walk you through the essential validation experiments, highlighting the stark differences in data quality and reliability between a validated standard and an uncharacterized alternative.

Identity Confirmation: The Foundation of a Reference Standard

The first step in validating a reference standard is to unequivocally confirm its chemical structure. For 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, with the molecular formula C19H19ClFNO, a combination of spectroscopic techniques is employed.[4]

Chemical Structure of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Caption: Chemical structure of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone.

Experimental Protocols for Identity Confirmation
  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of the validated reference standard is compared against the theoretical spectrum and the spectrum of a known pure sample. Key functional groups, such as the carbonyl (C=O) stretch of the benzophenone and the C-N stretch of the piperidine, are identified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which should correspond to its molecular formula. Fragmentation patterns can further confirm the structure. For our compound, we would expect to see the molecular ion peak and characteristic fragments corresponding to the loss of the piperidine ring or the chloro-fluoro-phenyl group.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.

TechniqueValidated Reference StandardUncharacterized Alternative
FTIR Spectrum matches the established reference spectrum.Spectrum may show additional peaks indicative of impurities or residual solvents.
MS Accurate mass and fragmentation pattern consistent with the proposed structure.May show additional ions corresponding to impurities.
NMR Clean spectrum with expected chemical shifts and coupling constants.Presence of unexpected signals, suggesting impurities.

Purity Determination and Method Validation: The Core of Characterization

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method is the cornerstone of purity assessment for most pharmaceutical compounds.[6][7][8] The development and validation of a stability-indicating HPLC method are critical for a reference standard. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[9][10]

HPLC Method Development Workflow

A Literature Review & Physicochemical Properties B Select Stationary Phase (e.g., C18) A->B C Select Mobile Phase (e.g., ACN/Water) A->C D Optimize Mobile Phase Composition & Gradient B->D C->D E Select Detector & Wavelength (e.g., UV at 254 nm) D->E F Method Validation (ICH Q2(R1)) E->F G Validated HPLC Method F->G

Caption: High-level workflow for HPLC method development.

Proposed HPLC Method for 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

Based on the analysis of similar benzophenone derivatives, a reverse-phase HPLC method is proposed.[11][12]

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 254 nm

  • Injection Volume: 5 µL

HPLC Method Validation: A Comparative Overview

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][13][14]

Validation ParameterValidated Reference StandardUncharacterized Alternative
Specificity The peak for the main compound is well-resolved from all impurities and degradation products. Peak purity is confirmed by a photodiode array (PDA) detector.Co-elution of impurities with the main peak, leading to inaccurate quantification.
Linearity (r²) > 0.999 over the concentration range of 0.1 - 100 µg/mL.Poor linearity (r² < 0.99) due to the presence of interfering impurities.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.Inconsistent and inaccurate recovery due to the contribution of impurities to the peak area.
Precision (RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%.High variability (RSD > 2.0%) due to inconsistent sample preparation and the presence of impurities.
Limit of Detection (LOD) 0.01 µg/mLHigher LOD due to baseline noise from impurities.
Limit of Quantitation (LOQ) 0.03 µg/mLHigher LOQ, limiting the ability to accurately quantify low-level impurities.

Forced Degradation Studies: Assessing Stability

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[9][10][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[16][17]

Forced Degradation Workflow

cluster_stress Stress Conditions A Prepare Solutions of Drug Substance B Subject to Stress Conditions A->B S1 Acid Hydrolysis (0.1N HCl) S2 Base Hydrolysis (0.1N NaOH) S3 Oxidation (3% H₂O₂) S4 Thermal (80°C) S5 Photolytic (ICH Q1B) C Analyze by Validated HPLC Method D Assess Peak Purity & Mass Balance C->D E Identify Degradation Products D->E S1->C S2->C S3->C S4->C S5->C

Caption: Workflow for forced degradation studies.

Hypothetical Forced Degradation Results
Stress Condition% Degradation of Validated StandardObservations
Acid Hydrolysis (0.1N HCl, 60°C, 24h) 12.5%Two major degradation products observed.
Base Hydrolysis (0.1N NaOH, 60°C, 4h) 25.8%One major and several minor degradation products.
Oxidative (3% H₂O₂, RT, 24h) 8.2%One minor degradation product.
Thermal (80°C, 48h) 5.1%Minor degradation observed.
Photolytic (ICH Q1B) 15.3%Two major degradation products.

The validated HPLC method successfully separated all degradation products from the parent peak, demonstrating its stability-indicating nature. An uncharacterized alternative would likely show a more complex degradation profile, making it difficult to distinguish between pre-existing impurities and newly formed degradants.

Conclusion: The Unquestionable Value of Validation

The comparative data presented in this guide unequivocally demonstrates the superiority and necessity of a fully validated 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone reference standard. While an uncharacterized alternative may be less expensive upfront, the potential for inaccurate analytical results, failed batches, and regulatory delays poses a significant financial and reputational risk.

A validated reference standard provides:

  • Confidence in Identity and Purity: Unambiguous confirmation of the chemical structure and a precise measure of purity.

  • Accurate Quantification: Reliable assay results for the API and drug product.

  • Robustness in Stability Studies: A stable baseline for assessing the long-term stability of the drug substance.

  • Regulatory Compliance: Meets the stringent requirements of regulatory agencies such as the FDA and EMA.

References

  • Vertex AI Search. (2024, January 17). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Pharmaguideline. Steps for HPLC Method Development.
  • Vertex AI Search. (2026, March 6).
  • SciSpace. Effective HPLC method development.
  • PMC.
  • International Journal of Pharmaceutical Sciences and Research.
  • ijarsct. (2023, February 15).
  • Pharmaceutical Technology. (2026, March 20).
  • Onyx. A practical guide to forced degradation and stability studies for drug substances.
  • MDPI. (2022, May 7).
  • Analytical Methods (RSC Publishing). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.
  • Vertex AI Search. (2021, June 15).
  • PharmaInfo.
  • Fluorochem. 4-chloro-2-fluoro-4'-piperidinomethyl benzophenone.
  • ICH. Quality Guidelines.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Research and Review. (2025, August 8).
  • PMDA. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Universal Journal of Pharmaceutical Research. 1 Department of Analysis and Control Laboratories, Turkish Medicines and Medical Devices Agency, Sıhhiye, Ankara, Turkey.
  • BLDpharm. 898773-63-2|4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • NextSDS.
  • NextSDS. 4-CHLORO-2-FLUORO-2'-(3-PYRROLINOMETHYL) BENZOPHENONE.
  • Request PDF. (2025, August 5). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • PubChem. 4-Chlorobenzophenone | C13H9ClO | CID 8653.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone: Essential Safety and Operational Protocols

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS No. 898775-50-3)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS No. 898775-50-3)[1]. As a novel benzophenone derivative, specific toxicological and safety data are not extensively published. Therefore, this guide is built upon a robust foundation of data from structurally analogous compounds, including benzophenone and its halogenated derivatives. By understanding the hazards associated with the core chemical scaffold and its functional groups, we can construct a comprehensive and self-validating safety protocol. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: An Inference-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from well-characterized analogs. The primary structural components are the benzophenone core, halogen (chloro- and fluoro-) substituents, and a piperidinomethyl group.

  • Benzophenone Core: The parent compound, benzophenone, is classified as a Category 1B carcinogen by MilliporeSigma, indicating it may cause cancer.[2] It is also associated with specific target organ toxicity (liver and kidney) through prolonged or repeated oral exposure.[2]

  • Halogenated Aromatic Ketones: Compounds like 4-chlorobenzophenone and 4-chloro-4'-hydroxybenzophenone are known to cause skin, eye, and respiratory irritation.[3][4][5] During thermal decomposition, these structures can generate highly toxic gases such as hydrogen chloride.[3]

  • Overall Profile: Based on these analogs, it is prudent to handle 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone as a substance that is potentially carcinogenic, an irritant to the skin, eyes, and respiratory tract, and may cause target organ damage with repeated exposure.

Table 1: Summary of Potential Hazards Based on Structural Analogs

Hazard CategoryPotential EffectBasis from Analogous CompoundsCitations
Carcinogenicity May cause cancer.Benzophenone is a Category 1B carcinogen.[2]
Target Organ Toxicity May cause damage to the liver and kidneys through prolonged or repeated exposure.Data from benzophenone SDS.[2]
Acute Toxicity May cause skin, eye, and respiratory tract irritation.Data from 4-chlorobenzophenone and 4-chloro-4'-hydroxybenzophenone.[3][4][5]
Environmental Hazard Toxic to aquatic life with long-lasting effects.Data from benzophenone SDS.
Physical Hazard Dust may form an explosive mixture in air upon intense heating.Data from benzophenone SDS.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy begins with engineering controls and culminates in personal barriers. The selection of each component is critical and must not create a false sense of security.[6]

Primary Engineering Controls

All handling of 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone, especially when in solid/powder form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]

Hand Protection

There is no single glove type that protects against all chemicals; therefore, proper selection is paramount.[8] For this compound, which combines an aromatic ketone structure with halogenation, a multi-faceted approach to glove selection is necessary.

  • Recommended Glove Material: Nitrile gloves offer excellent protection against bases, oils, many solvents, and have good puncture resistance.[8] For handling aromatic solvents, Viton or butyl rubber gloves are also highly effective.[6] Given the compound's nature, double-gloving with two pairs of nitrile gloves or a nitrile base with a more robust outer glove is a prudent measure.

  • Avoidance: Standard latex gloves should be avoided due to potential allergenicity and poor resistance to many organic solvents.[8] Cotton gloves offer no protection against liquids and may absorb chemicals, increasing skin contact time.[6]

Protocol for Glove Selection and Use:

  • Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Don the appropriate gloves, ensuring cuffs are pulled over the sleeves of the lab coat. If double-gloving, ensure the outer glove has a longer cuff if possible.

  • During Use: Avoid touching surfaces outside of the fume hood (e.g., door handles, pens, computers) with contaminated gloves.

  • Doffing and Disposal: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Eye and Face Protection

Solvent splashes and chemical dust can cause severe eye damage.[9]

  • Mandatory: Chemical splash goggles that provide a tight seal around the eyes are required at all times when handling the compound, in accordance with OSHA 29 CFR 1910.133.[5][9]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or during procedures with a high risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory to prevent skin contact.[4]

  • Clothing: Long pants and closed-toe shoes are required.[7] Shorts, skirts, and perforated shoes are not permitted in the laboratory.

  • Apron: For tasks involving larger volumes of solutions, a chemically resistant apron should be worn over the lab coat.

Operational and Disposal Plans

A systematic workflow minimizes the risk of exposure and contamination.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone from receipt to use.

G cluster_prep Preparation & Setup cluster_handling Handling Solid Compound cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) A->B C Prepare Work Area: - Designate hazardous zone - Line with absorbent pads B->C D Assemble All Necessary Equipment & Reagents C->D E Transfer Compound from Stock Bottle to Weigh Vessel (Inside Fume Hood) D->E Begin Handling F Weigh Compound on Tared Analytical Balance E->F G Carefully Add Solvent to Dissolve Compound F->G H Securely Cap and Label the Prepared Solution G->H I Decontaminate Spatulas and Glassware H->I Post-Handling J Wipe Down Work Surface with Appropriate Solvent I->J K Segregate Waste: - Halogenated Organic Liquid - Contaminated Solids (Gloves, Pads) J->K L Doff PPE and Wash Hands Thoroughly K->L

Sources

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